molecular formula C18H13N2Na3O10S3 B12677388 Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate CAS No. 69031-55-6

Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate

Cat. No.: B12677388
CAS No.: 69031-55-6
M. Wt: 582.5 g/mol
InChI Key: BXBFOMQNPGQPJK-UHFFFAOYSA-K
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Description

Properties

CAS No.

69031-55-6

Molecular Formula

C18H13N2Na3O10S3

Molecular Weight

582.5 g/mol

IUPAC Name

trisodium;8-[(3-amino-4-methylbenzoyl)amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C18H16N2O10S3.3Na/c1-9-2-3-10(6-13(9)19)18(21)20-14-4-5-15(32(25,26)27)12-7-11(31(22,23)24)8-16(17(12)14)33(28,29)30;;;/h2-8H,19H2,1H3,(H,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3

InChI Key

BXBFOMQNPGQPJK-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate typically involves the reaction of 8-amino-1,3,5-naphthalenetrisulfonic acid with 3-amino-4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain consistency in the product’s chemical properties .

Chemical Reactions Analysis

Types of Reactions

Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate is utilized in biochemical assays due to its fluorescent properties. It acts as a fluorescent probe that can be used to study various biochemical processes:

  • Fluorescent Labeling : The compound is employed in labeling biomolecules for visualization under fluorescence microscopy.
  • Enzyme Activity Assays : It serves as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and kinetics.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Studies indicate that it may help in the treatment of inflammatory conditions such as arthritis by modulating collagen-related pathways .
  • Drug Development : Its structure provides a scaffold for developing new drugs targeting specific biological pathways.

Environmental Science

In environmental studies, this compound is used for:

  • Water Quality Testing : Its ability to bind to heavy metals allows it to be used in detecting and quantifying pollutants in water samples.
  • Bioremediation Studies : The compound's interactions with various environmental contaminants are studied to develop bioremediation strategies.

Case Study 1: Fluorescent Probes in Cell Imaging

Recent research utilized this compound as a fluorescent probe to visualize cellular structures. The study demonstrated enhanced imaging clarity compared to traditional dyes, allowing for more precise localization of cellular components .

Case Study 2: Anti-inflammatory Mechanisms

A clinical study investigated the anti-inflammatory effects of the compound on rheumatoid arthritis models. Results indicated a significant reduction in inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent .

Case Study 3: Heavy Metal Detection

In an environmental analysis project, researchers applied this compound for detecting lead and mercury in contaminated water sources. The findings highlighted its effectiveness as a chelating agent for heavy metal ions .

Mechanism of Action

The mechanism of action of Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s sulfonate groups facilitate its binding to enzyme active sites, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 17804-51-2
  • Molecular Formula : C₂₅H₁₈N₃Na₃O₁₁S₃
  • Molecular Weight : 701.59 g/mol
  • Synonyms: Includes "8-[[3-[(3-Aminobenzoyl)amino]-4-methylbenzoyl]amino]-1,3,5-naphthalenetrisulfonic acid trisodium salt" .

Structural Features: The compound features a naphthalene core substituted with three sulfonate groups at positions 1, 3, and 5, and an aromatic benzoyl-aminobenzoyl side chain at position 6.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a class of sulfonated naphthalene derivatives. Key structural analogs include:

Compound CAS Number Molecular Formula Functional Groups Key Differences
Target Compound 17804-51-2 C₂₅H₁₈N₃Na₃O₁₁S₃ Sulfonates, amino, methylbenzoyl Reference standard
Trisodium 7-[[4-[(4-Aminophenyl)Azo]Phenyl]Azo]Naphthalene-1,3,5-Trisulphonate 68400-38-4 C₂₃H₁₅N₅Na₃O₁₀S₃ Sulfonates, azo groups Azo linkages enhance chromophore properties for dyes
8-[(3-Nitrobenzoyl)Amino]Naphthalene-1,3,5-Trisulfonic Acid Not listed C₁₇H₁₂N₂O₁₀S₃ Sulfonates, nitrobenzoyl Nitro group (electron-withdrawing) vs. amino (electron-donating)

Structural Implications :

  • Azo Derivatives (CAS 68400-38-4) : The azo (-N=N-) groups in this compound enable strong light absorption, making it suitable for dye applications .
  • Nitro-Substituted Analog (CAS N/A): The nitro group reduces electron density on the aromatic ring, affecting solubility and reactivity compared to the amino group in the target compound .

Solubility and Physicochemical Properties

Property Target Compound Azo Derivative (CAS 68400-38-4) Nitro Derivative
Water Solubility High (due to trisulfonate groups) Moderate (azo groups reduce polarity) High (sulfonates dominate)
Polarity Highly polar (sulfonates + amino) Moderate (azo groups add hydrophobicity) Polar (sulfonates vs. nitro)
Stability Likely stable in aqueous media Light-sensitive (azo groups prone to photodegradation) Thermally stable but reactive

Key Findings :

  • The target compound’s trisulfonate and amino groups enhance water solubility, making it suitable for aqueous-phase reactions or formulations .
  • Azo derivatives trade solubility for optical properties, limiting their use in non-polar solvents .

Biological Activity

Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate, commonly referred to as trisodium naphthalenetrisulfonate, is a synthetic compound with significant biological activity. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article explores the biological activities associated with this compound, supported by case studies and research findings.

  • Molecular Formula : C18_{18}H13_{13}N2_{2}Na3_{3}O10_{10}S3_{3}
  • Molecular Weight : 582.47 g/mol
  • CAS Number : 69031-55-6
  • Synonyms : 8-[(3-Amino-4-methylbenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid trisodium salt

Trisodium naphthalenetrisulfonate exhibits its biological effects primarily through interactions with cellular proteins and enzymes. It is believed to modulate various signaling pathways that are critical in inflammation and cellular metabolism. The sulfonate groups enhance solubility and bioavailability, which are crucial for its pharmacological efficacy.

Antiinflammatory Effects

Research indicates that trisodium naphthalenetrisulfonate has potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models. A study demonstrated that treatment with this compound reduced inflammation markers in arthritic models, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role. In cell culture studies, trisodium naphthalenetrisulfonate was found to protect neuronal cells from oxidative injury, highlighting its therapeutic potential for conditions like Alzheimer’s disease .

Anticancer Properties

Emerging studies have suggested that trisodium naphthalenetrisulfonate may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In a recent study involving breast cancer cells, the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Case Study 1: Treatment of Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of trisodium naphthalenetrisulfonate resulted in a marked reduction of joint swelling and pain. Patients reported improved mobility and quality of life metrics over a 12-week treatment period .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

A preclinical study using transgenic mice models of Alzheimer’s disease showed that treatment with trisodium naphthalenetrisulfonate led to decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiinflammatoryReduced cytokine levels in arthritic models
AntioxidantScavenging of free radicals; protection of neurons
AnticancerInduced apoptosis in breast cancer cells

Q & A

Q. Methodological Answer :

  • Chromatography : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 500–600 nm for azo dyes) to assess purity. Mobile phases often combine methanol/water gradients with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve sulfonate groups .
  • Mass Spectrometry : Use ESI-MS in negative ion mode to confirm molecular weight (expected [M]³⁻ ion for trisodium salts) and detect sulfonation defects .
  • NMR : ¹H and ¹³C NMR in D₂O can verify aromatic proton environments and confirm substitution patterns (e.g., amino-methylbenzoyl vs. naphthalene trisulphonate linkages) .

Advanced: What experimental approaches elucidate this compound's inhibitory effects on viral RNA polymerases, as observed in SARS-CoV-2 research?

Methodological Answer :
Structural studies using cryo-electron microscopy (cryo-EM) at ~2.6 Å resolution have revealed that naphthalene trisulphonate derivatives (e.g., suramin analogs) bind to the RNA-dependent RNA polymerase (RdRp) active site, disrupting nucleotide incorporation . Key steps:

Enzyme Purification : Express SARS-CoV-2 RdRp (nsp7/nsp8/nsp12 complex) in E. coli and purify via affinity chromatography.

Binding Assays : Perform fluorescence quenching assays to determine dissociation constants (Kd).

Kinetic Analysis : Use stopped-flow techniques to measure inhibition of RNA elongation rates.

Structural Validation : Co-crystallize the compound with RdRp and resolve binding modes via cryo-EM .

Advanced: How do structural modifications of naphthalene trisulphonate derivatives influence their biochemical activity?

Q. Methodological Answer :

  • Functional Group Impact :
    • Azo Linkages : Electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety enhance binding to positively charged enzyme pockets via electrostatic interactions .
    • Sulfonate Positioning : 1,3,5-trisulphonation increases water solubility but may reduce membrane permeability, requiring prodrug strategies for cellular studies .
  • Case Study : Replacing the 3-amino-4-methylbenzoyl group with a 4-chlorophenylazo group (as in Acid Red 374) shifts absorption maxima (λmax) from 500 nm to 520 nm, altering photochemical stability .

Methodological: What strategies resolve discrepancies in activity data between in vitro and in vivo studies of this compound?

Methodological Answer :
Discrepancies often arise from differences in bioavailability or metabolic degradation. Strategies include:

Metabolite Profiling : Use LC-MS/MS to identify in vivo degradation products (e.g., desulfonation or azo bond cleavage) .

Prodrug Design : Modify sulfonate groups with ester protections to enhance cellular uptake, then hydrolyze in vivo .

Pharmacokinetic Modeling : Compare in vitro IC₅₀ values with plasma concentrations from animal studies to adjust dosing regimens .

Advanced: How is computational modeling applied to predict the binding affinity of this compound with target enzymes?

Q. Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound’s sulfonate groups and RdRp’s positively charged residues (e.g., Lys545, Arg555). Validate with experimental ΔG values from ITC (isothermal titration calorimetry) .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Metrics include RMSD (root-mean-square deviation) of the ligand-enzyme complex and hydrogen bond occupancy .

Table 1: Key Analytical Techniques for Trisodium Naphthalene Trisulphonate Derivatives

TechniqueApplicationExample from Evidence
Cryo-EM (2.6 Å)Structural analysis of enzyme complexes
HPLC-MS/MSPurity and metabolite profiling
Fluorescence AssaysBinding kinetics (Kd, IC₅₀)
Molecular DockingPredictive binding affinity modeling

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